N-Methoxyadenosine

Tautomerism Mutagenesis Nucleoside Chemistry

N-Methoxyadenosine (CAS 19399-25-8, also referred to as N6-methoxyadenosine) is a synthetic purine nucleoside analog in which the exocyclic N6 amino group of adenosine is replaced by a methoxyamino (–NH–OCH₃) substituent. This single-atom replacement (O for H) fundamentally reprograms the molecule's tautomeric equilibrium, enabling it to exist as an interconverting mixture of amino and imino tautomers whose ratio is tunable by solvent polarity.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
CAS No. 19399-25-8
Cat. No. B091364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxyadenosine
CAS19399-25-8
SynonymsN(6)-methoxyadenosine
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCONC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O5/c1-20-15-9-6-10(13-3-12-9)16(4-14-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,15)/t5-,7-,8-,11-/m1/s1
InChIKeyJVEJHUJMDIDUDS-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxyadenosine (CAS 19399-25-8): A Synthetic N6-Modified Adenosine Analog with Solvent-Programmable Tautomerism and Dual Base-Pairing Capacity


N-Methoxyadenosine (CAS 19399-25-8, also referred to as N6-methoxyadenosine) is a synthetic purine nucleoside analog in which the exocyclic N6 amino group of adenosine is replaced by a methoxyamino (–NH–OCH₃) substituent [1]. This single-atom replacement (O for H) fundamentally reprograms the molecule's tautomeric equilibrium, enabling it to exist as an interconverting mixture of amino and imino tautomers whose ratio is tunable by solvent polarity [2]. Unlike the parent adenosine—which exists nearly exclusively in the amino form and pairs only with thymine or uracil—N-methoxyadenosine possesses two structurally verified Watson-Crick base-pairing faces, allowing it to pair with both thymine (via the amino tautomer) and cytosine (via the imino tautomer) within B-form DNA duplexes [3]. This property has established N-methoxyadenosine as a uniquely informative probe for studying the molecular mechanisms of hydroxylamine and methoxyamine mutagenesis, tautomerism-driven base mispairing, and DNA damage recognition [4].

Why Adenosine, N6-Methyladenosine, or 2-Methoxyadenosine Cannot Replace N-Methoxyadenosine in Mechanistic or Probe Applications


The critical differentiator of N-methoxyadenosine is the N6-methoxy group, which introduces an electronegative oxygen atom that dramatically shifts the tautomeric equilibrium of the adenine base [1]. In adenosine, the amino tautomer is overwhelmingly dominant (KT ≫ 10⁵), and N6-methyladenosine (m⁶A) likewise remains locked in the amino form because the methyl group cannot participate in imino tautomerization [2]. Conversely, N-methoxyadenosine exhibits a solvent-tunable amino ⇌ imino equilibrium ranging from KT ≈ 10 (amino-favoring) in CCl₄ to KT ≈ 0.1 (imino-favoring, i.e., KT ≈ 10 in favor of imino) in aqueous medium, with an amino:imino ratio of ~1:4 in DMSO [1][3]. 2-Methoxyadenosine (spongosine, CAS 24723-77-1), while also methoxylated, bears the modification at the C2 position of the purine ring—a site that does not participate directly in Watson-Crick base-pairing and therefore does not confer dual base-pairing faces [4]. Furthermore, the N6-methoxy modification confers a pronounced deficiency in passive cellular penetration relative to N4-hydroxycytidine, a property critical for experimental designs requiring extracellular confinement or controlled intracellular delivery [5]. These physicochemical differences mean that no in-class analog—whether adenosine, N6-methyladenosine, 2-methoxyadenosine, or N4-methoxycytidine—can replicate the combination of solvent-programmable tautomerism, dual Watson-Crick base-pairing capacity, and UV-cleavable N–O bond photolability that uniquely define N-methoxyadenosine's utility.

Quantitative Differentiation Evidence: N-Methoxyadenosine vs. Adenosine, N4-Methoxycytidine, N4-Hydroxycytidine, and 2-Methoxyadenosine


Solvent-Programmable Tautomeric Equilibrium: KT Reversal from 10 (Amino) to 0.1 (Imino) Across Solvent Polarity Gradient vs. Adenosine (KT ≫ 10⁵, Amino-Only)

N6-Methoxyadenosine exhibits a solvent-dependent amino ⇌ imino tautomeric equilibrium that is fundamentally absent in adenosine [1]. The tautomeric constant (KT = [amino]/[imino]) was quantified by UV and IR spectroscopy across four solvents of increasing polarity: in CCl₄, KT ≈ 10 (amino form dominant); the equilibrium shifts stepwise through CHCl₃ and DMSO, ultimately reaching KT ≈ 0.1 in water—a full 100-fold reversal favoring the imino species in aqueous medium [1]. By contrast, adenosine and N6-methyladenosine exist almost exclusively in the amino form (KT ≫ 10⁵) under all physiologically relevant conditions because they lack the electronegative oxygen required to stabilize the imino tautomer [2]. The amino:imino ratio of ~1:4 (i.e., ~20% amino, ~80% imino) for the 2′-deoxy analog (dZ) in DMSO was independently confirmed and directly correlated with degenerate oligonucleotide base-pairing behavior [3].

Tautomerism Mutagenesis Nucleoside Chemistry Solvent Effects

UV-Induced N–O Bond Photocleavage: N6-Methoxyadenosine Quantum Yield 9.1 × 10⁻³ M/E Is 3.3–4.1× Higher Than N4-Methoxycytidine and N4-Hydroxycytidine

Under UV irradiation at λ = 254 nm in neutral aqueous solution, N6-methoxyadenosine undergoes cleavage of the exocyclic N–O bond to regenerate adenosine with a quantum yield of 9.1 × 10⁻³ M/E [1]. This is 3.3-fold higher than N4-methoxycytidine (2.2 × 10⁻³ M/E) and 4.1-fold higher than N4-hydroxycytidine (2.8 × 10⁻³ M/E) [1]. The photochemical reaction is clean and the principal product is unmodified adenosine, making N6-methoxyadenosine the most photolabile N-methoxy nucleoside among the three analogs directly compared [1]. Adenosine itself is photostable under these conditions and does not undergo analogous bond cleavage because it lacks the photolabile N–O bond [2].

Photochemistry Caged Compounds Nucleoside Chemistry UV-Cleavable Protecting Groups

X-Ray Crystallographic Proof of Dual Watson-Crick Base-Pairing Faces (T and C) at 2.0 Å Resolution vs. Adenosine (T/U Only)

X-ray crystallographic structures of two B-form DNA dodecamers—d(CGCGmo⁶AATTCGCG) (PDB: 457D) and d(CGCGmo⁶AATCCGCG) (PDB: 456D)—both solved at 2.0 Å resolution, provide unambiguous electron density evidence that N6-methoxyadenine (mo⁶A) forms Watson-Crick-type hydrogen bonds with both thymine (via the amino tautomer, anti conformation around the C6–N6 bond) and cytosine (via the imino tautomer) [1][2]. In the mo⁶A·T pair, the methoxylated adenine adopts the amino tautomer and pairs identically to unmodified adenine [1]. In the mo⁶A·C pair, the imino tautomer presents an alternate hydrogen-bonding face that accommodates cytosine with Watson-Crick geometry—the first crystallographic demonstration of such dual-face pairing by a single modified base [2]. Critically, the methoxy group does not perturb overall B-form DNA conformation (R-work = 0.232, R-free = 0.285 for PDB 457D), confirming that the dual-pairing property is intrinsic to the chemical modification rather than a DNA distortion artifact [1]. Unmodified adenosine cannot form a Watson-Crick pair with cytosine without introducing substantial helical distortion or adopting a wobble geometry [3].

X-ray Crystallography DNA Damage Base-Pairing Mutagenesis Structural Biology

Cell Permeability Defect in E. coli: N6-Methoxyadenosine Does Not Penetrate vs. N4-Hydroxycytidine (Readily Permeant)—Basis for Differential Mutagenicity

A direct comparative study of N-methoxy and N-hydroxy analogs of cytosine and adenine derivatives demonstrated that N6-methoxyadenosine and its 2′-deoxy counterpart do NOT readily penetrate Escherichia coli cells when added exogenously to a bacterial suspension, whereas N4-hydroxycytidine readily crosses the E. coli cell wall under identical conditions [1]. This permeability difference directly explains the observed non-mutagenicity of N6-methoxyadenosine when applied extracellularly to E. coli, in stark contrast to the potent mutagenic effects of N4-hydroxycytidine under the same experimental conditions [1]. The study also established that this permeability barrier extends to other N-methoxy nucleoside analogs (including N4-methoxycytidine), but not to N-hydroxy analogs, identifying a systematic structure-permeability relationship governed by the N-alkoxy substitution [1]. For mammalian cell systems, the permeability properties remain to be quantitatively characterized, representing both a knowledge gap and an opportunity for users requiring extracellular confinement.

Cell Permeability Nucleoside Transport Bacterial Mutagenesis Experimental Design

Degenerate Oligonucleotide Base-Pairing: dZ·T and dZ·C 17-mer Duplexes Have Closely Similar Tm Stability vs. Canonical dA (Discriminates T vs. C), Consistent with ~1:4 Amino:Imino Ratio

The 2′-deoxy analog of N6-methoxyadenosine (dZ) was synthesized, converted to a 5′-O-DMT-3′-phosphoramidite building block, and incorporated into 17-mer oligonucleotides by automated solid-phase DNA synthesis [1]. Thermal denaturation (Tm) measurements demonstrated that 17-mer duplexes containing dZ·T and dZ·C base pairs have closely similar stabilities—both are less stable than the corresponding fully complementary duplexes, but more stable than duplexes containing conventional mismatched pairs [1]. This degenerate base-pairing behavior is a direct consequence of the ~1:4 amino:imino tautomeric ratio of dZ in DMSO, as independently established by NMR [1]. In contrast, canonical dA·T pairs show substantially higher Tm than dA·C mismatches in equivalent sequence contexts, reflecting the strict Watson-Crick discrimination of unmodified adenine [2]. The degenerate pairing property has been explicitly proposed for applications in oligonucleotide probes and primers targeting sequences with ambiguous base identity [1].

Oligonucleotide Synthesis Degenerate Probes Duplex Stability Phosphoramidite Chemistry

Evidence-Backed Application Scenarios for N-Methoxyadenosine (CAS 19399-25-8) in Academic and Industrial Research


Photo-Caged Adenosine Delivery with ~4× Higher Quantum Yield Than Cytidine-Based Alternatives

N-Methoxyadenosine's UV-induced N–O bond photocleavage quantum yield of 9.1 × 10⁻³ M/E—the highest among directly compared N-methoxy nucleosides—makes it the optimal choice for constructing photo-caged adenosine delivery systems . Upon 254 nm irradiation in neutral aqueous solution, the compound cleanly regenerates adenosine . This 3.3–4.1× efficiency advantage over N4-methoxycytidine and N4-hydroxycytidine translates to reduced UV exposure requirements, lower phototoxicity risk, and faster adenosine release kinetics in applications such as light-controlled activation of adenosine receptors in neurobiology, cardiac electrophysiology, or vascular biology. Researchers should note that adenosine itself is photostable and cannot serve as a photo-caged precursor, and alternative caging strategies (e.g., ortho-nitrobenzyl groups) introduce additional synthetic complexity not required with the inherent N–O chromophore of N-methoxyadenosine.

Structural Biology of DNA Damage: X-Ray Crystallography of Dual-Face Base-Pairing at 2.0 Å Resolution

Two independent B-DNA dodecamer crystal structures (PDB: 456D and 457D, both at 2.0 Å resolution) provide the only available atomic-resolution view of a single modified adenine base forming Watson-Crick pairs with both thymine and cytosine . This structural system enables researchers to investigate how DNA polymerases, repair glycosylases, and mismatch recognition proteins discriminate between the two pairing modes of a chemically identical base . The methoxylation does not perturb B-form DNA geometry (R-work = 0.232, R-free = 0.285), meaning any differences in protein recognition can be attributed to the altered hydrogen-bonding face rather than helical distortion . This scenario is uniquely served by N6-methoxyadenosine (as its 2′-deoxy phosphoramidite for solid-phase oligonucleotide synthesis); no other modified nucleoside—including 8-oxoguanine, O⁶-methylguanine, or abasic site analogs—provides this specific dual-pairing structural paradigm.

Degenerate Oligonucleotide Probes and Primers for Targets with Sequence Ambiguity at Adenine Positions

The 2′-deoxy-N6-methoxyadenosine (dZ) phosphoramidite enables automated solid-phase synthesis of oligonucleotides in which the modified base hybridizes with closely similar thermal stability to both thymine and cytosine in the complementary strand . This degenerate pairing property—a direct consequence of the ~1:4 amino:imino tautomeric ratio of dZ in DMSO —allows a single oligonucleotide probe to capture target sequences that vary between T and C at a given position, reducing the combinatorial complexity of degenerate primer pools. In contrast, canonical dA·C mismatches are strongly destabilizing and would fail to capture C-containing targets under stringent hybridization conditions . This scenario is directly relevant to environmental microbiome surveys, clinical genotyping of polymorphic loci, and metagenomic sequencing where target sequence uncertainty is inherent.

Bacterial Mutagenesis Research Requiring Extracellular Confinement of the Promutagenic Analog

The demonstrated inability of N6-methoxyadenosine to passively penetrate the E. coli cell wall can be strategically exploited in experimental designs where the promutagenic analog must remain extracellular—for instance, when studying the effects of methoxyamine-induced DNA damage exclusively through intracellular metabolic activation pathways (i.e., via chemical modification of intracellular adenosine pools by methoxyamine, rather than by direct uptake of the pre-formed N6-methoxyadenosine) . This property distinguishes N6-methoxyadenosine from N4-hydroxycytidine, which readily enters E. coli and exerts potent mutagenic effects . For researchers studying hydroxylamine/methoxyamine mutagenesis mechanisms, this permeability differential is essential for correctly attributing observed mutagenic outcomes to intracellular vs. extracellular chemical modification events. Procurement specifications should note that cell-permeant delivery requires phosphorylation to the nucleotide level and enzymatic incorporation rather than passive diffusion.

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